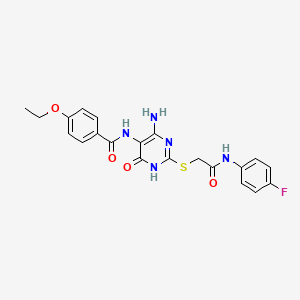

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O4S/c1-2-31-15-9-3-12(4-10-15)19(29)25-17-18(23)26-21(27-20(17)30)32-11-16(28)24-14-7-5-13(22)6-8-14/h3-10H,2,11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYCTFDHFAZAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₇H₁₄FN₅O₃S₂

- Molecular Weight : 419.5 g/mol

The structure includes a pyrimidine core, an ethoxybenzamide group, and a fluorophenyl moiety, which may contribute to its biological activities.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : The pyrimidine derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions .

- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays indicate that it can inhibit cell proliferation in cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biological pathways, including histone deacetylases (HDACs), which play a role in cancer progression and other diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Study on Antimicrobial Properties :

- A comparative study evaluated the antimicrobial effects of various pyrimidine derivatives, revealing that certain modifications enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of hydrophobic substituents was correlated with increased efficacy .

- Antitumor Activity Assessment :

- Enzyme Interaction Studies :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

Antimicrobial Properties

This compound may also possess antimicrobial activity. Similar structures have been evaluated for their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented. The presence of the thioether linkage in the structure may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal explored the effects of pyrimidine derivatives on cancer cell lines. The results indicated that the compound inhibited cell growth through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study, a series of compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibiotics.

Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Key Findings:

Triazole-containing analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance reactivity in electrophilic environments.

Substituent Effects :

- The 4-ethoxybenzamide group in the target compound likely improves solubility relative to methoxy or methyl groups in analogs .

- Thioether linkages are shared with triazole derivatives (), but the target’s thioethyl group offers greater conformational flexibility compared to rigid triazole-thiophene systems.

Synthetic Challenges: The thioether bridge in the target compound may require selective thiol-alkylation steps, akin to methods used in triazole synthesis (). Stereochemical complexity in dihydropyrimidinone derivatives (cf.

Research Implications

- Structure-Activity Relationships (SAR) : The 4-fluorophenyl group is a conserved feature across active analogs, indicating its critical role in target engagement.

- Optimization Opportunities: Introducing polar groups (e.g., sulfonamide as in ) could improve solubility, while replacing the ethoxy group with bioisosteres (e.g., morpholino) may enhance metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.